molecular formula C4H12ClNO B1413694 (2S,3S)-3-Aminobutan-2-ol hydrochloride CAS No. 310450-42-1

(2S,3S)-3-Aminobutan-2-ol hydrochloride

Cat. No.: B1413694
CAS No.: 310450-42-1
M. Wt: 125.6 g/mol
InChI Key: VREIZDQPOMNWLM-MMALYQPHSA-N
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Description

(2S,3S)-3-Aminobutan-2-ol hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of various biologically active molecules. The compound’s unique stereochemistry makes it a valuable building block in the development of enantiomerically pure pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Aminobutan-2-ol hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. The high substrate concentration and wide substrate universality make it a promising method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2S,3S)-3-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of active pharmaceutical ingredients .

Comparison with Similar Compounds

  • (2S,3S)-Hydroxybupropion hydrochloride
  • (2R,3R)-2,3-Dibromobutane
  • (2S,3S)-2-Chloro-3-hydroxy ester

Comparison: (2S,3S)-3-Aminobutan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to (2S,3S)-Hydroxybupropion hydrochloride, it has different functional groups, leading to varied applications in pharmaceuticals and research. The compound’s uniqueness lies in its ability to serve as a versatile intermediate in the synthesis of enantiomerically pure compounds, making it valuable in the development of chiral drugs .

Properties

IUPAC Name

(2S,3S)-3-aminobutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIZDQPOMNWLM-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310450-42-1
Record name 2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310450-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-aminobutan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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